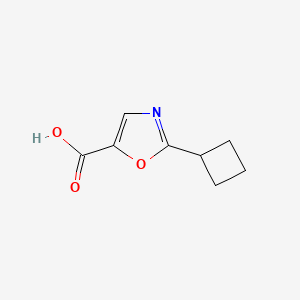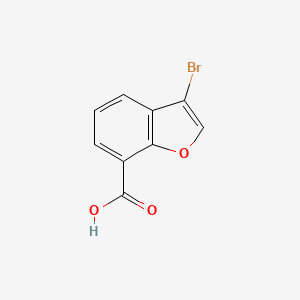
methyl 4-amino-3-methylpyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-3-methylpyridine-2-carboxylate, also known as MAMPC, is an organic compound with a molecular formula of C8H10N2O2. It is a derivative of pyridine, a cyclic aromatic compound, and is a versatile compound used in a variety of scientific research applications. In
作用机制
Methyl 4-amino-3-methylpyridine-2-carboxylate acts as a catalyst in certain reactions due to its ability to form complexes with other molecules. This allows the reaction to proceed at a faster rate, thus increasing the efficiency of the reaction. Additionally, methyl 4-amino-3-methylpyridine-2-carboxylate can act as a nucleophile, meaning it can donate electrons to other molecules and form bonds. This allows methyl 4-amino-3-methylpyridine-2-carboxylate to participate in a variety of chemical reactions.
Biochemical and Physiological Effects
methyl 4-amino-3-methylpyridine-2-carboxylate has been studied for its potential biochemical and physiological effects. Studies have shown that methyl 4-amino-3-methylpyridine-2-carboxylate can act as an antioxidant, meaning it can protect cells from free radical damage. Additionally, methyl 4-amino-3-methylpyridine-2-carboxylate has been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of methyl 4-amino-3-methylpyridine-2-carboxylate.
实验室实验的优点和局限性
Methyl 4-amino-3-methylpyridine-2-carboxylate has several advantages for lab experiments. It is a versatile compound that can be used in a variety of different reactions, and it is relatively easy to synthesize. Additionally, methyl 4-amino-3-methylpyridine-2-carboxylate is relatively stable, making it a good choice for long-term experiments. However, methyl 4-amino-3-methylpyridine-2-carboxylate can be toxic at high concentrations, so it is important to use caution when handling it.
未来方向
There are several potential future directions for methyl 4-amino-3-methylpyridine-2-carboxylate research. One potential direction is to explore its potential therapeutic applications, such as its potential use as an anti-cancer agent. Additionally, further research could be done to explore its potential as a catalyst for other reactions, such as the synthesis of polymers and materials. Finally, further research could be done to explore its potential biochemical and physiological effects, such as its potential as an antioxidant.
合成方法
Methyl 4-amino-3-methylpyridine-2-carboxylate can be synthesized using a variety of methods. The most common method is a multi-step reaction involving the condensation of 4-amino-3-methylpyridine and ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound, methyl 4-amino-3-methylpyridine-2-carboxylate, as well as ethyl 4-amino-3-methylpyridine-2-carboxylate, a byproduct.
科学研究应用
Methyl 4-amino-3-methylpyridine-2-carboxylate is used in a variety of scientific research applications, most notably in the synthesis of drugs and other organic compounds. It is also used as a catalyst in certain reactions, such as the synthesis of thioureas. Additionally, methyl 4-amino-3-methylpyridine-2-carboxylate is used in the synthesis of various polymers and materials, as well as in the synthesis of dyes and pigments.
属性
IUPAC Name |
methyl 4-amino-3-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(9)3-4-10-7(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQSQPXOJEXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)




![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)




